molecular formula C21H21NO6 B258522 Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate

Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate

Cat. No. B258522
M. Wt: 383.4 g/mol
InChI Key: GLQBAIRAZVKJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate, also known as MBOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MBOB belongs to a class of compounds known as benzamides, which are known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate is not fully understood, but it is believed to act through multiple pathways. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate also activates the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and plays a critical role in the pathogenesis of various diseases, including cancer and metabolic disorders.
Biochemical and Physiological Effects:
Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been shown to exhibit potent anti-inflammatory and anti-cancer activities in various preclinical studies. However, one of the major limitations of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate is its poor solubility in water, which limits its bioavailability and therapeutic efficacy. Further studies are needed to improve the solubility and bioavailability of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate.

Future Directions

There are several future directions for the research on Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate. One of the major future directions is to investigate the potential therapeutic applications of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate in various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are also needed to elucidate the exact mechanism of action of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate and its potential targets. Additionally, studies are needed to improve the solubility and bioavailability of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate to enhance its therapeutic efficacy. Overall, Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has a promising potential for the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl chloride in the presence of triethylamine. The resulting product is then treated with methyl iodide to yield Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate. The overall reaction can be represented as follows:

Scientific Research Applications

Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has also been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer.

properties

Product Name

Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 4-[[4-oxo-4-(1-oxo-1-phenylpropan-2-yl)oxybutanoyl]amino]benzoate

InChI

InChI=1S/C21H21NO6/c1-14(20(25)15-6-4-3-5-7-15)28-19(24)13-12-18(23)22-17-10-8-16(9-11-17)21(26)27-2/h3-11,14H,12-13H2,1-2H3,(H,22,23)

InChI Key

GLQBAIRAZVKJPA-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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